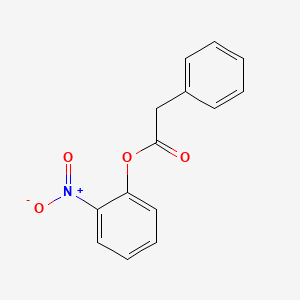

Benzeneacetic acid, 2-nitrophenyl ester

Description

Contextualization within Activated Phenylacetic Acid Ester Chemistry

Activated esters are a class of carboxylic acid derivatives designed to be more reactive toward nucleophiles than simple alkyl esters. This enhanced reactivity is achieved by attaching the acyl group to an electron-withdrawing moiety, which functions as a good leaving group. Phenylacetic acid and its derivatives are important precursors in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org The activation of phenylacetic acid as an ester facilitates its use in acylation reactions under mild conditions.

The most common activated esters in this class are nitrophenyl esters, such as p-nitrophenyl (4-nitrophenyl) and o-nitrophenyl (2-nitrophenyl) esters. These compounds are widely employed because the nitrophenoxide ion is a weak base and therefore a stable leaving group. The production of these activated esters, including those of various carboxylic acids and polymers, allows for the efficient formation of amide, ester, or thioester bonds, which are fundamental linkages in organic and bioorganic chemistry. nih.govresearchgate.net For instance, p-nitrophenyl esters are frequently used to study enzyme kinetics, where the release of the colored p-nitrophenolate anion upon hydrolysis can be monitored spectrophotometrically. semanticscholar.orgresearchgate.net Benzeneacetic acid, 2-nitrophenyl ester belongs to this family of reagents, serving as a donor of the phenylacetyl group.

| Property | Value |

| IUPAC Name | 2-nitrophenyl 2-phenylacetate |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Parent Acid | Phenylacetic Acid |

| Activating Group | 2-Nitrophenol (B165410) |

This table displays the basic chemical properties of this compound.

Role of the 2-Nitrophenyl Moiety as an Activated Leaving Group

The effectiveness of this compound as an acylating agent is primarily due to the electronic properties of the 2-nitrophenyl group. This moiety functions as an excellent leaving group, facilitating nucleophilic acyl substitution reactions. The mechanism for these reactions typically involves the addition of a nucleophile to the ester's carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group. viu.ca

The stability of the departing group is a critical factor in the reaction's feasibility. The 2-nitrophenoxide anion is stabilized by two key electronic effects of the nitro group:

Inductive Effect: The strong electron-withdrawing nature of the nitro group pulls electron density away from the phenyl ring and the ester oxygen atom through the sigma bonds. This polarization makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Resonance Effect: The nitro group delocalizes the negative charge of the resulting phenoxide anion through resonance. The negative charge on the oxygen can be spread across the benzene (B151609) ring and onto the oxygen atoms of the nitro group, significantly stabilizing the anion.

This stabilization lowers the activation energy required for the departure of the leaving group, thereby increasing the rate of the reaction compared to esters with non-activated leaving groups like methoxy (B1213986) or ethoxy groups. The general principle of ester hydrolysis is often catalyzed by acids or bases, but with activated esters, the reaction can proceed readily with weaker nucleophiles under neutral conditions. libretexts.org

| Type of Ester | Leaving Group | Relative Reactivity | Reason for Reactivity |

| Methyl Ester | Methoxide (CH₃O⁻) | Low | Strong base, poor leaving group |

| Phenyl Ester | Phenoxide (C₆H₅O⁻) | Moderate | More stable leaving group than methoxide |

| 2-Nitrophenyl Ester | 2-Nitrophenoxide | High | Highly stabilized by resonance/induction |

| Thioester | Thiolate (RS⁻) | High | Weaker C-S bond, stable thiolate anion |

This table provides a comparative overview of the reactivity of different ester types, highlighting the high reactivity of nitrophenyl esters.

Overview of Research Significance in Synthetic and Mechanistic Organic Chemistry

The research significance of this compound lies in its utility as a reagent and a model substrate in organic chemistry. Activated esters, in general, are pivotal in synthetic chemistry, particularly in peptide synthesis where the formation of amide bonds requires carefully controlled conditions to avoid side reactions and racemization. researchgate.net While N-hydroxysuccinimide esters are more common in modern solid-phase peptide synthesis, nitrophenyl esters were historically important and continue to be used in solution-phase synthesis and for specific applications.

In synthetic organic chemistry, this compound can be used to introduce the phenylacetyl group onto various nucleophiles (alcohols, amines, thiols) to form new esters, amides, and thioesters. Research has focused on the development of methods for preparing 2-nitrophenyl esters from a range of organic acids, indicating their broad applicability. researchgate.net For example, the reaction of p-nitrophenyl esters of phosphorylated acetic acid with diamines has been shown to be an effective route for synthesizing heterocyclic compounds like benzimidazoles. doaj.org

From a mechanistic standpoint, nitrophenyl esters serve as valuable tools for studying reaction kinetics. The rate of hydrolysis or aminolysis can be easily monitored, providing insights into the factors that influence nucleophilic acyl substitution. semanticscholar.org Studies on the hydrolysis of p-nitrophenyl esters have been used to construct Hammett plots, which correlate reaction rates with the electronic properties of substituents, thereby elucidating the electronic demands of the transition state. semanticscholar.org Although less common than the para-isomer in such studies, the ortho-isomer provides a different steric and electronic environment for investigating these fundamental organic reactions.

Structure

3D Structure

Properties

CAS No. |

24265-30-3 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2-nitrophenyl) 2-phenylacetate |

InChI |

InChI=1S/C14H11NO4/c16-14(10-11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2 |

InChI Key |

VTXJPTGEIUIISJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of Benzeneacetic Acid, 2 Nitrophenyl Ester and Analogous Activated Esters

Hydrolysis Kinetics and Mechanism

Ester hydrolysis is a foundational reaction in organic chemistry where an ester is cleaved into a carboxylic acid and an alcohol. chemistrysteps.com For activated esters like Benzeneacetic acid, 2-nitrophenyl ester, this reaction is of particular interest due to its relevance in biochemical processes and organic synthesis. The hydrolysis can be catalyzed by either acid or base, though base-promoted hydrolysis, often termed saponification, is irreversible and mechanistically distinct. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water and Hydroxide (B78521)

The hydrolysis of nitrophenyl esters in neutral or alkaline conditions proceeds through a nucleophilic acyl substitution mechanism. semanticscholar.org The reaction is initiated by the attack of a nucleophile—either a water molecule or a hydroxide ion—on the electrophilic carbonyl carbon of the ester.

In neutral water, the water molecule acts as a weak nucleophile. The reaction is typically slow but can be observed. In alkaline solutions, the hydroxide ion (OH⁻), a much stronger nucleophile, is the dominant attacking species. youtube.com The reaction begins with the nucleophilic addition of the hydroxide ion to the carbonyl carbon, which breaks the π bond and forms a transient tetrahedral intermediate. youtube.comsemanticscholar.org This intermediate is unstable and rapidly collapses. The reformation of the carbonyl double bond is accompanied by the expulsion of the leaving group, which for this compound, is the 2-nitrophenoxide anion. youtube.com

Solvent Effects on Hydrolysis Rates

The solvent environment plays a critical role in the kinetics of ester hydrolysis. cdnsciencepub.com The rate of reaction can be significantly influenced by the polarity, hydrogen-bonding capability, and solvation properties of the medium. Studies on analogous p-nitrophenyl esters have shown that the composition of aqueous-organic solvent mixtures can dramatically alter hydrolysis rates.

The table below illustrates the effect of increasing DMSO concentration on the second-order rate constant (k_N) for the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) at 25.0 °C. scholaris.ca

| % DMSO (mol) | k_N (M⁻¹s⁻¹) for p-Nitrophenyl Acetate |

| 0 | 11.6 |

| 10 | 23.3 |

| 20 | 44.9 |

| 30 | 91.5 |

| 40 | 213 |

| 50 | 551 |

| 60 | 1,610 |

| 70 | 5,610 |

| 80 | 32,800 |

The data clearly show a dramatic, non-linear increase in the reaction rate as the proportion of DMSO in the solvent mixture increases. This highlights the profound impact of the solvent medium on the reactivity of the nucleophile and the stability of the transition state. scholaris.ca

Intramolecular Catalysis in Nitrophenyl Ester Hydrolysis

The hydrolysis of nitrophenyl esters can be significantly accelerated by the presence of a nearby functional group within the same molecule, a phenomenon known as intramolecular catalysis. This is particularly relevant for ortho-substituted phenyl esters, where a neighboring group can act as an internal catalyst.

For example, studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have demonstrated powerful intramolecular general base catalysis by the ortho-amino group. nih.gov The neighboring amine group can deprotonate the attacking water molecule, enhancing its nucleophilicity and facilitating the formation of the tetrahedral intermediate. This can lead to rate enhancements of 50- to 100-fold compared to the corresponding para-substituted isomers where such intramolecular assistance is not possible. nih.gov At pH 4, the rate enhancement for the phenyl ester compared to the hydroxide ion-catalyzed reaction can be as high as 10⁵-fold. nih.gov

Similarly, the hydrolysis of p-nitrophenyl salicylates (2-hydroxybenzoates) is catalyzed by the adjacent carboxylate or phenolate (B1203915) group. acs.org The ortho-substituent can act as a general base or a nucleophile, participating directly in the reaction at the ester carbonyl center. These intramolecular pathways provide a more efficient route for hydrolysis compared to the simple intermolecular reaction with water or hydroxide, especially at neutral or mildly acidic pH. nih.gov

Brønsted-Type Relationships in Hydrolysis

The Brønsted catalysis equation provides a linear free-energy relationship that correlates the rate constant of a reaction with the acidity (pKa) of the catalyst or the leaving group. wikipedia.orgslideshare.net For ester hydrolysis, a Brønsted-type plot can be constructed by plotting the logarithm of the rate constant (log k) against the pKa of the leaving group alcohol for a series of related esters. The slope of this plot, known as the Brønsted coefficient (β_lg), gives insight into the nature of the transition state. wikipedia.org

The β_lg value reflects the extent of bond cleavage to the leaving group in the rate-determining transition state. A large negative β_lg value (typically -0.8 to -1.2) suggests that there is extensive C-O bond fission and significant negative charge development on the leaving group oxygen in the transition state. Conversely, a β_lg value close to zero indicates that the C-O bond to the leaving group is largely intact in the transition state. nih.gov

For the hydrolysis of aryl esters, where the leaving group is a substituted phenol (B47542), the reaction rate is sensitive to the pKa of the phenol. More acidic phenols (lower pKa) are better leaving groups and lead to faster hydrolysis rates. Kinetic studies on related systems have shown linear Brønsted-type plots, supporting a consistent mechanism across a series of esters with varying leaving groups. nih.gov

Elimination-Addition Mechanism in Hydrolysis

The primary mechanism for the hydrolysis of esters, including activated esters like this compound, is nucleophilic acyl substitution, which proceeds via an addition-elimination pathway. chemistrysteps.comchemistrysteps.com The term "elimination-addition" typically refers to a different type of reaction, such as nucleophilic aromatic substitution via a benzyne (B1209423) intermediate, and is not the standard mechanism for ester hydrolysis.

The correct addition-elimination mechanism involves two key steps:

Addition: The nucleophile (e.g., OH⁻) adds to the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com This is the rate-determining step in many base-promoted hydrolyses.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., 2-nitrophenoxide). chemistrysteps.com

Evidence for this acyl-oxygen cleavage mechanism is robust and comes from several sources, including isotopic labeling studies. When hydrolysis is conducted in ¹⁸O-labeled water, the ¹⁸O isotope is incorporated into the carboxylic acid product, not the alcohol, confirming that the bond between the acyl carbon and the ester oxygen is the one that breaks. ucoz.com

Aminolysis Reactions

Aminolysis is a chemical reaction in which an ester reacts with ammonia (B1221849) or an amine to form an amide and an alcohol. chemistrysteps.com This reaction is analogous to hydrolysis but with a nitrogen nucleophile instead of an oxygen nucleophile. For activated esters like this compound, aminolysis is often an efficient method for amide bond formation.

The reaction proceeds through the same nucleophilic acyl substitution (addition-elimination) mechanism as hydrolysis. chemistrysteps.com

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This forms a zwitterionic tetrahedral intermediate. youtube.com

Proton Transfer: A proton is typically transferred from the positively charged nitrogen to the negatively charged oxygen, often facilitated by a second molecule of the amine acting as a base.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the alkoxide (or in this case, phenoxide) leaving group. The 2-nitrophenoxide is a good leaving group, making this step favorable.

Final Proton Transfer: The liberated phenoxide can deprotonate the newly formed protonated amide to yield the final amide product and 2-nitrophenol (B165410).

The reactivity in aminolysis depends on the nucleophilicity of the amine and the nature of the ester. Activated esters react much more readily than unactivated esters (e.g., alkyl acetates) because the electron-withdrawing group enhances the electrophilicity of the carbonyl carbon and stabilizes the leaving group. chemistrysteps.com The reaction mechanism can be either stepwise, involving a distinct tetrahedral intermediate, or concerted, depending on the specific reactants and conditions. acs.org

Kinetics of Amine Nucleophilic Attack on Activated Esters

The reaction of amines with activated esters such as nitrophenyl esters proceeds via a nucleophilic acyl substitution mechanism. Kinetic studies of analogous compounds, such as p-nitrophenyl phenylacetate (B1230308), with a series of alicyclic amines in an aqueous solution containing 20 mole % DMSO at 25.0 ℃, reveal that the reactions follow second-order kinetics. koreascience.kr The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the nitrophenoxide leaving group to form the corresponding amide and 2-nitrophenoxide.

The rate of this reaction is dependent on the concentration of both the ester and the amine. The observed pseudo-first-order rate constants (kobs) typically show a linear relationship with the concentration of the amine when the amine is in excess. The second-order rate constant (kN) can be determined from the slope of this linear plot. For the aminolysis of p-nitrophenyl phenylacetate, the second-order rate constants (kN) have been measured for a variety of alicyclic amines, as shown in the table below. koreascience.kr

Interactive Data Table: Second-Order Rate Constants for the Aminolysis of p-Nitrophenyl Phenylacetate with Various Alicyclic Amines koreascience.kr

| Amine | pKa | kN (M⁻¹s⁻¹) |

| Morpholine | 8.65 | 1.10 |

| Piperazine | 9.80 | 3.16 |

| Piperidine | 11.22 | 41.7 |

Data obtained from reactions in H₂O containing 20 mole % DMSO at 25.0 ℃.

Studies on other analogous activated esters, such as 2-nitrophenyl 2-substituted-acetates, further support the principles of nucleophilic attack by amines. For instance, the aminolysis of 2-nitrophenyl 2-(ethylthio)acetate with glycine (B1666218) ethyl ester has a second-order rate constant (kNH2) of 1.1 M⁻¹s⁻¹. beilstein-journals.org These kinetic data are crucial for understanding the reactivity of the ester and for predicting reaction times and yields in synthetic applications.

Competition between Aminolysis and Hydrolysis Processes

In aqueous environments, the aminolysis of activated esters is often in competition with hydrolysis, where water acts as the nucleophile. The outcome of the reaction, whether it yields an amide or a carboxylic acid, depends on the relative rates of these two competing processes. The rate of hydrolysis is also dependent on the pH of the solution. For instance, the alkaline hydrolysis of p-nitrophenyl acetate shows a significant increase in the second-order rate constant as the solvent changes from water to aqueous DMSO mixtures, indicating a strong medium effect on the reaction rate. scholaris.ca

The selectivity for aminolysis over hydrolysis is a critical factor in applications such as bioconjugation and peptide synthesis. Studies on p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates have shown that both esters exhibit some selectivity towards aminolysis over hydrolysis. beilstein-journals.org The m-nitrophenyl ester, in particular, shows greater selectivity. This suggests that modifications to the leaving group can be used to tune the reactivity and selectivity of the ester. Generally, to favor aminolysis, reactions are carried out in non-aqueous solvents or with a high concentration of the amine nucleophile.

Effects of Amine Structure and Basicity on Reactivity

The rate of aminolysis is significantly influenced by the structure and basicity of the attacking amine. Generally, for a series of amines with similar steric hindrance, the rate of reaction increases with increasing basicity of the amine. This relationship can be quantified using the Brønsted equation, which relates the logarithm of the rate constant to the pKa of the conjugate acid of the amine.

For the aminolysis of p-nitrophenyl phenylacetate with alicyclic amines, a linear Brønsted-type plot is observed with a βnuc value of 0.81. koreascience.kr A large βnuc value (close to 1.0) suggests a significant development of positive charge on the nitrogen atom in the transition state, which is consistent with a mechanism where the nucleophilic attack of the amine is rate-determining. The linearity of the Brønsted plot for this series of amines indicates that the reaction proceeds through the same mechanism for all the amines studied. koreascience.kr

The reactivity of various amines with p-nitrophenyl phenylacetate is summarized in the table below, illustrating the correlation between amine basicity and the second-order rate constant. koreascience.kr

Interactive Data Table: Effect of Amine Basicity on the Rate of Aminolysis of p-Nitrophenyl Phenylacetate koreascience.kr

| Amine | pKa | kN (M⁻¹s⁻¹) |

| Morpholine | 8.65 | 1.10 |

| Piperazine | 9.80 | 3.16 |

| Piperidine | 11.22 | 41.7 |

Data obtained from reactions in H₂O containing 20 mole % DMSO at 25.0 ℃.

Steric hindrance in the amine can also affect the reaction rate. Bulky amines may react more slowly than less hindered amines of similar basicity due to non-bonded interactions in the transition state.

Intramolecular Catalysis in Aminolysis

Intramolecular catalysis can significantly accelerate the rate of aminolysis if a catalytic functional group is present in the ester or the amine. While there is no direct evidence of intramolecular catalysis in the aminolysis of this compound itself from the provided search results, studies on analogous systems demonstrate this principle. For example, the aminolysis of 2-pyridyl esters has been shown to be subject to intramolecular catalysis. rsc.org In such cases, a neighboring group can act as a general base or a general acid to stabilize the transition state of the reaction. For instance, the nitrogen atom of the pyridine (B92270) ring can facilitate the deprotonation of the attacking amine or the protonation of the leaving group, thereby lowering the activation energy of the reaction. The potential for intramolecular catalysis in the aminolysis of this compound would depend on whether the benzeneacetic acid moiety could be modified to contain a suitably positioned catalytic group.

Acyl-Oxygen versus Aryl-Oxygen Bond Scission Pathways

The reaction of nucleophiles with esters typically involves the cleavage of the acyl-oxygen bond (BAC2 mechanism). However, under certain conditions, cleavage of the aryl-oxygen bond (BAr2 mechanism) can occur, particularly with activated aromatic esters. The preferred pathway depends on the nature of the nucleophile, the structure of the ester, and the reaction conditions. For instance, in the reaction of benzenethiolate (B8638828) with nitrophenyl esters of carboxylic acids, both carbonyl carbon-oxygen and aryl carbon–oxygen scission have been observed. The ratio of these two pathways is dependent on the specific ester substrate.

Radical Mechanisms in Related Ester Transformations

While the reactions of this compound with amines are typically ionic in nature, related ester transformations can proceed through radical mechanisms. For example, N-hydroxyphthalimide (NHPI) esters, which are also activated esters, are known to serve as radical precursors. These esters can undergo a reductive decarboxylative fragmentation to generate substrate radicals that can participate in various transformations, including additions, cyclizations, and cross-coupling reactions. The reduction of NHPI esters can be initiated by single-electron transfer (SET) under thermal, photochemical, or electrochemical conditions. The formation of electron donor-acceptor (EDA) complexes can also facilitate the generation of radicals from these esters. While no specific studies on radical mechanisms involving this compound were found, the chemistry of analogous activated esters suggests that under appropriate conditions, such as in the presence of a photosensitizer or a transition metal catalyst, radical pathways could potentially be accessed.

Spectroscopic and Structural Characterization Methodologies for Benzeneacetic Acid, 2 Nitrophenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of Benzeneacetic acid, 2-nitrophenyl ester is instrumental in identifying the various proton environments within the molecule. The spectrum is expected to show distinct signals for the protons of the phenylacetyl group and the 2-nitrophenyl group.

The methylene (B1212753) protons (CH₂) of the phenylacetyl moiety are anticipated to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The exact chemical shift is influenced by the proximity to the electron-withdrawing ester functionality.

The aromatic protons of the unsubstituted phenyl ring would likely present as a complex multiplet between 7.2 and 7.5 ppm, integrating to five protons.

The four protons of the 2-nitrophenyl ring will exhibit a more complex splitting pattern due to their distinct chemical environments and spin-spin coupling. These protons are expected to resonate further downfield compared to the unsubstituted phenyl ring protons, a consequence of the deshielding effect of the electron-withdrawing nitro group. The proton ortho to the nitro group is expected to be the most deshielded. A typical pattern would involve a series of doublets and triplets (or more complex multiplets) between 7.3 and 8.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene (CH₂) | 3.5 - 4.0 | Singlet | 2H |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom or a set of chemically equivalent carbons.

The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal, typically appearing in the region of 168-172 ppm. The methylene carbon (CH₂) of the phenylacetyl group would likely resonate around 40-45 ppm.

The aromatic carbons will appear in the range of 120-150 ppm. The carbon atom of the 2-nitrophenyl ring attached to the nitro group (C-NO₂) is expected to be significantly deshielded. The carbon atom attached to the ester oxygen (C-O) will also be shifted downfield. The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents. For instance, in phenyl acetate (B1210297), the carbonyl carbon appears at 169.33 ppm and the bridgehead carbon (C-1) at 150.77 ppm. nist.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (CH₂) | 40 - 45 |

| Aromatic (C₆H₅) | 125 - 135 |

| Aromatic (C₆H₄NO₂) | 120 - 150 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be characterized by several key absorption bands.

The most prominent feature will be the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, expected in the range of 1740-1760 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings. The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.

The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. The nitro group (NO₂) will exhibit two strong characteristic stretching absorptions: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1740 - 1760 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Nitro N-O | Asymmetric Stretch | 1520 - 1540 | Strong |

| Nitro N-O | Symmetric Stretch | 1340 - 1360 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present, namely the phenyl and 2-nitrophenyl groups.

The spectrum will likely show strong absorptions corresponding to π→π* transitions of the aromatic rings. The presence of the nitro group, a strong chromophore, is expected to result in a distinct absorption band. The electronic spectrum of a similar ligand showed two bands at 35087 cm⁻¹ (285 nm) and 27248 cm⁻¹ (367 nm) assigned to π→π* transition of the aromatic ring and n→π* transition in the carbonyl group, respectively. researchgate.net

UV-Vis spectroscopy is also a valuable tool for kinetic monitoring of reactions involving this ester, particularly hydrolysis. The hydrolysis of nitrophenyl esters, such as p-nitrophenyl acetate, is often monitored by following the increase in absorbance of the released nitrophenolate ion, which has a strong absorption in the visible region (around 400 nm). cam.ac.ukresearchgate.net This allows for the determination of reaction rates and the study of enzymatic or chemical catalysis. The hydrolysis of this compound would similarly release 2-nitrophenol (B165410), which can be monitored spectrophotometrically to study the reaction kinetics.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will likely proceed through several characteristic pathways for esters.

A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, cleavage would result in a phenylacetyl cation (C₆H₅CH₂CO⁺) with an m/z of 119. Another significant fragmentation would be the loss of the phenylacetyl group, leading to the 2-nitrophenoxy radical and a corresponding ion. Aromatic nitro compounds often show characteristic losses of NO and NO₂. The fragmentation of the 2-nitrophenyl portion could involve the loss of a nitro group (NO₂) to give a fragment ion.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 257 | [M]⁺ (Molecular Ion) |

| 119 | [C₆H₅CH₂CO]⁺ (Phenylacetyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl) |

| 139 | [OC₆H₄NO₂]⁺ (2-Nitrophenoxy cation) |

X-ray Crystallography for Solid-State Molecular Architecture

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification and assessment of purity of this compound. These methods exploit differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from starting materials, byproducts, and other impurities. The choice of method depends on the scale of separation and the required level of purity. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary technique for the quantitative analysis and purification of this compound. Given the aromatic nature and the presence of both ester and nitro functional groups, a nonpolar stationary phase, such as C18-silica, is effective. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often buffered or acidified to ensure reproducibility and good peak shape. chromatographyonline.comsigmaaldrich.com Ultraviolet (UV) detection is well-suited for this compound due to the strong chromophores present in the phenyl and nitrophenyl rings. sigmaaldrich.comresearchgate.net

Detailed research findings from studies on related aromatic nitro compounds and phenylacetic acid derivatives suggest that optimal separation can be achieved by carefully tuning the mobile phase composition and pH. chromatographyonline.comnih.gov For instance, an isocratic elution with a mixture of acetonitrile and water containing a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) can provide sharp peaks and reliable retention times. sigmaaldrich.com

| Parameter | Suggested Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for moderately polar aromatic compounds. sigmaaldrich.com |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier. TFA helps to sharpen peaks by suppressing ionization of any acidic impurities. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm or 270 nm | The aromatic rings and nitro group provide strong UV absorbance, allowing for sensitive detection. researchgate.netnih.gov |

| Column Temperature | 30-35 °C | Maintains stable retention times and improves peak efficiency. |

Gas Chromatography (GC)

Gas chromatography is a viable method for analyzing the purity of this compound, provided the compound is thermally stable and sufficiently volatile under the analysis conditions. Esterification is a common derivatization technique to make compounds more suitable for GC analysis; however, as the target compound is already an ester, direct analysis is often possible. wpmucdn.com The method is particularly useful for detecting volatile impurities.

A typical GC system for this analysis would employ a capillary column coated with a nonpolar or moderately polar stationary phase. A temperature programming method, where the column temperature is gradually increased, is generally required to ensure the elution of the compound as a sharp peak without thermal decomposition.

| Parameter | Suggested Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) | A versatile, low-polarity phase suitable for a wide range of aromatic compounds. |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Nitrogen | Inert gases commonly used as the mobile phase in GC. |

| Temperature Program | Initial: 150 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | Allows for separation of lower-boiling impurities before eluting the main compound. |

| Injector Temperature | 270 °C | Ensures rapid volatilization of the sample without degradation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information for peak identification. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for preliminary purity assessment of this compound. It is also used to determine the optimal solvent system for preparative column chromatography. wpmucdn.comtanta.edu.eg Standard silica (B1680970) gel plates are used as the stationary phase due to their polarity. wpmucdn.com

The separation is based on the compound's polarity. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the target compound that allows for clear separation from other spots. researchgate.net Visualization of the separated spots is readily accomplished under UV light, as the aromatic rings will quench the fluorescence of the indicator dye in the TLC plate. tanta.edu.eg

| Parameter | Suggested Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase for normal-phase TLC. The F254 indicator allows for UV visualization. wpmucdn.com |

| Mobile Phase (Eluent) | Ethyl Acetate:Hexanes (e.g., 30:70 v/v) | A common solvent system for compounds of intermediate polarity. The ratio can be adjusted to optimize separation. semanticscholar.org |

| Development | In a closed chamber saturated with mobile phase vapor. | Ensures reproducible Rf values by preventing solvent evaporation from the plate surface. tanta.edu.eg |

| Visualization | UV light at 254 nm | The compound will appear as a dark spot on a fluorescent background. |

Applications of Benzeneacetic Acid, 2 Nitrophenyl Ester and Its Precursors/analogs in Advanced Organic Synthesis Research

Role as an Activated Ester for Acyl Transfer Reactions

Benzeneacetic acid, 2-nitrophenyl ester functions as an "activated ester." In nucleophilic acyl substitution reactions, the rate of reaction is largely dependent on the leaving group's ability to depart from the tetrahedral intermediate. pressbooks.pub The 2-nitrophenyl group, or 2-nitrophenoxide, is an excellent leaving group due to the electron-withdrawing nature of the ortho-nitro substituent.

This activation facilitates acyl transfer reactions, where the benzeneacetyl group (also known as the phenylacetyl group) is transferred to a nucleophile. The process involves the nucleophile attacking the electrophilic carbonyl carbon of the ester. The presence of the nitro group stabilizes the resulting phenoxide anion through resonance and inductive effects, making it a stable, weakly basic leaving group. This enhanced reactivity allows acyl transfer to proceed under milder conditions than would be possible with less activated esters, such as alkyl esters. mdpi.com Nitrophenyl esters, in general, are well-established reagents for such transformations, providing a reliable method for forming new amide, ester, or other carbonyl-containing compounds. researchgate.netresearchgate.net

Precursor to Biologically Relevant Heterocyclic Scaffolds

A significant application area for compounds related to this compound is the synthesis of complex heterocyclic structures. These syntheses primarily utilize the reactivity of the 2-nitrophenylacetic acid moiety, for which the title ester is an activated form. The key to these transformations is the ortho-nitro group, which can be chemically modified—typically reduced—to an amino group, which then participates in intramolecular cyclization reactions to form new rings. wikipedia.org

Derivatives of 2-nitrophenylacetic acid are effective precursors for the synthesis of lactams (cyclic amides). The synthetic strategy involves the complete reduction of the nitro group to an aniline (B41778) (amino group). This newly formed amine is positioned perfectly to attack the activated carbonyl of the acetic acid side chain (or an ester derivative), leading to an intramolecular cyclization that forms a lactam ring. wikipedia.org This rapid cyclization is a key step in building more complex molecular architectures. wikipedia.org

The synthesis of hydroxamic acids, compounds containing the R-C(=O)N(OH)-R' functional group, can be achieved using activated esters like this compound. wikipedia.org The standard method involves the reaction of the ester with hydroxylamine (B1172632) (NH₂OH) or its salts. wikipedia.orgallresearchjournal.com The activated nature of the 2-nitrophenyl ester facilitates the nucleophilic attack by hydroxylamine, leading to the formation of the corresponding hydroxamic acid and the release of 2-nitrophenol (B165410). nih.govorganic-chemistry.org

Furthermore, partial reductive cyclization of 2-nitrophenylacetic acid derivatives using milder reducing agents can also yield cyclic hydroxamic acids. wikipedia.org These compounds are important pharmacophores found in a variety of biologically active molecules. wikipedia.orgallresearchjournal.com

| Target Scaffold | Key Transformation | Description | Relevant Citations |

|---|---|---|---|

| Lactam | Complete Reductive Cyclization | The nitro group is fully reduced to an amine, which undergoes intramolecular cyclization with the side-chain carbonyl group. | wikipedia.org |

| Hydroxamic Acid (Cyclic) | Partial Reductive Cyclization | Milder reducing agents convert the nitro group into an intermediate (e.g., nitroso or hydroxylamino) that cyclizes to form a cyclic hydroxamic acid. | wikipedia.orgnih.gov |

| Quindoline (B1213401) | Reductive Cyclization/Condensation | The 2-nitrophenylacetic acid moiety is a key building block. The synthesis involves reduction of the nitro group followed by condensation and cyclization steps to form the tetracyclic quindoline core. | wikipedia.org |

| Benzofuran-2(3H)-ketone | Multi-step Conversion | Requires conversion of the 2-nitro group to a 2-hydroxy group, forming 2-hydroxyphenylacetic acid, which then undergoes intramolecular cyclization (lactonization). | patsnap.comgoogle.comgoogle.com |

2-Nitrophenylacetic acid is a documented precursor for the synthesis of quindoline. wikipedia.org Quindolines are tetracyclic heterocyclic compounds. The synthesis typically involves a reductive cyclization process where the nitro group is converted to an amine, which then participates in a cascade of reactions to construct the final ring system. While quindoline itself has limited direct applications, its derivatives are of interest as potential enzyme inhibitors and anticancer agents. wikipedia.org

The synthesis of benzofuran-2(3H)-ketone (also known as 2-coumaranone) from a 2-nitrophenylacetic acid precursor is an indirect, multi-step process. The direct precursor for the final ring-closing reaction is 2-hydroxyphenylacetic acid. patsnap.comgoogle.com Therefore, the synthesis requires a preliminary step to convert the 2-nitro group into a 2-hydroxy (phenolic) group. This transformation can be complex, but once 2-hydroxyphenylacetic acid is obtained, it undergoes an intramolecular esterification (lactonization) via dehydration to yield the benzofuran-2(3H)-ketone structure. google.comgoogle.com This heterocyclic core is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Utility in Protecting Group Chemistry for Primary Alcohols

The (2-nitrophenyl)acetyl (NPAc) group, derived from 2-nitrophenylacetic acid, serves as a useful protecting group for primary alcohols. wikipedia.orgnih.gov A protecting group is a temporary modification of a functional group to prevent it from reacting during a synthetic sequence. shearsoneditorial.com

The alcohol is converted to its (2-nitrophenyl)acetate ester through esterification with 2-nitrophenylacetic acid or its activated forms, such as the acid chloride or anhydride (B1165640). wikipedia.org This NPAc-protected alcohol is stable under a variety of common reaction conditions used in carbohydrate chemistry and other multistep syntheses. nih.gov

The key advantage of the NPAc group is its selective removal (deprotection). The ester can be cleaved under mild reductive conditions, typically using zinc powder and ammonium (B1175870) chloride. wikipedia.orgnih.gov This process reduces the nitro group, which in turn facilitates the cleavage of the ester bond, regenerating the original alcohol. This deprotection method is orthogonal to many other common protecting groups, meaning it can be removed without affecting them, which is a crucial feature in complex total synthesis. nih.gov

| Aspect | Description | Relevant Citations |

|---|---|---|

| Protection Reaction | Esterification of the alcohol with 2-nitrophenylacetic acid or its activated derivatives (e.g., acid chloride). | wikipedia.org |

| Stability | Stable under conditions used for many common transformations, particularly in carbohydrate synthesis. | nih.gov |

| Deprotection Reaction | Mild reductive cleavage using reagents such as Zinc (Zn) and Ammonium Chloride (NH₄Cl). | wikipedia.orgnih.gov |

| Key Advantage | Orthogonal to other common protecting groups (e.g., TBDMS, Lev, Fmoc, Bn), allowing for selective deprotection in complex molecules. | nih.gov |

Application as an Intermediate in Total Synthesis Research (e.g., (-)-phaitanthrin D synthesis)

The utility of this compound is highlighted in the context of the total synthesis of complex alkaloids, such as (-)-phaitanthrin D. While the ester itself may not always be an isolated starting material, its precursor, 2-nitrophenylacetic acid, serves as a crucial building block in the synthesis of this quinazolinone-based natural product.

In the asymmetric synthesis of (–)-phaitanthrin D, the initial steps involve the use of 2-nitrophenylacetic acid to construct a key chiral intermediate. sci-hub.se The synthesis begins with the esterification of 2-nitrophenylacetic acid with a chiral auxiliary, such as (-)-menthol, to allow for diastereoselective reactions later in the sequence. The 2-nitrophenyl group in this precursor is strategically important for several reasons. The nitro group acts as an activating group and is a precursor to an amino group, which is essential for the formation of the quinazolinone core of the final product.

The formation of an amide bond is a critical step in the construction of the quinazolinone ring system. In this context, the activation of the carboxylic acid of the 2-nitrophenylacetic acid moiety is paramount. The conversion of 2-nitrophenylacetic acid to an activated ester, such as the this compound, facilitates the subsequent nucleophilic attack by an amine to form the necessary amide linkage under mild conditions. The 2-nitrophenoxy group is a good leaving group, which enhances the reactivity of the carbonyl group towards amidation.

While the specific isolation of this compound may not be explicitly detailed in every reported synthesis of (-)-phaitanthrin D, its role as a reactive intermediate is a well-established principle in peptide and complex molecule synthesis. The general strategy involves the in-situ formation of such an activated ester or the use of a pre-formed ester to drive the amide bond formation forward efficiently. The key steps in the early stage of the synthesis of (-)-phaitanthrin D are summarized in the table below.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 2-Nitrophenylacetic acid, (-)-Menthol | EDCI, HOBt, DIPEA | Chiral ester of 2-nitrophenylacetic acid | Introduction of a chiral auxiliary for stereocontrol. |

| 2 | Chiral ester | Various | Elaboration of the side chain | Construction of the carbon skeleton. |

| 3 | Elaborated chiral ester | Amine partner | Amide intermediate | Formation of the key amide bond for the quinazolinone ring. |

This table illustrates the general synthetic strategy where the activation of 2-nitrophenylacetic acid, conceptually via its 2-nitrophenyl ester, is crucial for amide bond formation.

Development of Modified Derivatives for Specific Synthetic Targets

The development of modified derivatives of this compound and its analogs is an area of active research aimed at creating reagents with tailored properties for specific and advanced synthetic targets. These modifications can be broadly categorized into alterations of the benzeneacetic acid moiety or the 2-nitrophenyl ester group, each providing unique advantages in organic synthesis.

Modification of the Benzeneacetic Acid Moiety:

The benzeneacetic acid portion of the molecule can be substituted to introduce a variety of functional groups. These substitutions can influence the steric and electronic properties of the molecule, as well as introduce new reactive handles for subsequent transformations. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzeneacetic acid can modulate the reactivity of the ester.

A patent for the synthesis of 2-nitro-4-substituted phenylacetic acids demonstrates a method to introduce substituents on the phenylacetic acid core. sci-hub.se This methodology allows for the preparation of a library of precursors that can be converted into their corresponding 2-nitrophenyl esters.

| Substitution on Phenylacetic Acid Ring | Potential Application |

| Halogens (e.g., Br, Cl) | Serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to build more complex structures. |

| Alkoxy groups | Modify solubility and electronic properties; can be used in the synthesis of natural products with oxygenated aromatic rings. |

| Nitro groups | Can be reduced to amines, providing a site for further functionalization or for constructing heterocyclic systems. |

Modification of the 2-Nitrophenyl Ester Moiety:

The 2-nitrophenyl ester group is an effective activating group for carboxylic acids. The development of derivatives of this group focuses on fine-tuning its reactivity and introducing additional functionalities. For example, the position of the nitro group can be varied (e.g., p-nitrophenyl esters) to alter the leaving group ability. mdpi.com Furthermore, the introduction of other substituents on the nitrophenol ring can impart specific properties, such as photosensitivity.

Ortho-nitrobenzyl esters, a class of compounds closely related to this compound, are well-known for their use as photolabile protecting groups. nih.gov Upon irradiation with UV light, these esters can be cleaved, releasing the carboxylic acid. This property is highly valuable in applications such as photolithography, controlled drug release, and the synthesis of light-sensitive materials. The development of modified ortho-nitrophenyl esters with different substitution patterns on the aromatic ring allows for the tuning of their absorption maxima and cleavage efficiency.

| Derivative Class | Modification | Application in Synthesis |

| Substituted Benzeneacetic Acid Esters | Substituents on the phenyl ring of the acetic acid moiety | Introduction of functional handles for further reactions, modulation of reactivity. |

| Positional Isomers of Nitrophenyl Esters | p-Nitrophenyl esters | Altered reactivity and leaving group ability for amide and ester bond formation. mdpi.comresearchgate.net |

| Functionalized o-Nitro(thio)phenol Derivatives | Additional groups on the nitrophenol ring | Creation of monomers for high-performance polymers, introduction of photosensitivity. |

Future Research Directions in Benzeneacetic Acid, 2 Nitrophenyl Ester Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of Benzeneacetic acid, 2-nitrophenyl ester traditionally relies on classical esterification methods. However, future research should pivot towards the development of more efficient, sustainable, and scalable synthetic protocols. The precursor, 2-nitrophenylacetic acid, is an important chemical intermediate used in the synthesis of heterocycles like 6-substituted indole ketones. google.com Current methods for its synthesis involve multi-step processes that can be improved. google.com For the subsequent esterification, moving beyond conventional reagents is paramount.

Future avenues of exploration include:

Catalytic Esterification: Investigating novel catalysts that can facilitate the direct condensation of 2-nitrophenylacetic acid and 2-nitrophenol (B165410). This includes exploring borate-sulfuric acid complexes, which have proven effective for other phenyl esters, and modern coupling agents like dicyclohexylcarbodiimide (DCC) with a dimethylaminopyridine (DMAP) catalyst, known as Steglich esterification. google.comresearchgate.net The goal would be to minimize the use of stoichiometric activating agents and reduce waste.

Green Chemistry Approaches: Developing solvent-free or green-solvent-based synthetic methods. Research into solid-state reactions or methodologies using recyclable catalysts, such as metal-exchanged montmorillonite clays, could offer significant environmental benefits over traditional solvent-heavy processes. jetir.org

Enzyme-Catalyzed Synthesis: Exploring the use of lipases or esterases in non-aqueous media to catalyze the esterification. Biocatalysis could provide high selectivity under mild conditions, representing a significant step forward in sustainable synthesis.

Table 1: Potential Synthetic Methodologies for Future Investigation

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Advanced Catalysis | Higher efficiency, lower catalyst loading, milder conditions. | Development of novel organometallic or organocatalytic systems. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Screening of ionic liquids or supercritical fluids as reaction media. |

| Biocatalysis | High selectivity, biodegradability, operation at ambient temperature. | Immobilization of enzymes (e.g., lipases) for enhanced stability and reusability. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow reactor setup. |

Deeper Mechanistic Probes of Reactivity and Selectivity

While the hydrolysis mechanisms of p-nitrophenyl esters are well-documented and frequently used to probe enzymatic reactions, the influence of the ortho-nitro group in this compound is less understood. semanticscholar.orgresearchgate.net The proximity of the nitro group to the ester linkage could lead to distinct mechanistic pathways compared to its para-isomer.

Future mechanistic studies should aim to:

Elucidate Steric and Electronic Effects: Conduct detailed kinetic studies to quantify the rate of hydrolysis and aminolysis compared to the para-isomer. This would reveal the impact of steric hindrance and through-space electronic interactions of the ortho-nitro group.

Investigate Neighboring Group Participation: Design experiments to determine if the ortho-nitro group can participate directly in the reaction mechanism, potentially stabilizing transition states or forming transient intermediates. Isotopic labeling studies could be instrumental in uncovering such pathways.

Apply Hammett Analysis: While classical Hammett plots are used for meta- and para-substituents, advanced linear free-energy relationships could be adapted to dissect the complex interplay of resonance, inductive, and steric effects originating from the ortho position. semanticscholar.org

Exploration of New Applications as a Synthetic Reagent or Intermediate

The activated nature of the ester bond, combined with the unique features of the ortho-nitrophenyl group, suggests that this compound could be more than just a simple acylating agent. Its precursor, 2-nitrophenylacetic acid, is a valuable starting material for various biologically active molecules. wikipedia.org

Promising future applications to be explored include:

Photolabile Reagents: The ortho-nitrobenzyl ester moiety is a well-known photolabile protecting group. nih.gov Research should focus on whether this compound can function as a photo-releasable source of phenylacetic acid or its derivatives upon UV irradiation. This could have applications in drug delivery, materials science for creating photo-patterned surfaces, and controlled chemical synthesis. nih.gov

Precursor for Heterocyclic Synthesis: The intrinsic reactivity of the ester and the nitro group could be harnessed in tandem for novel cyclization reactions to synthesize complex nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

Biocatalytic Substrate: The compound could serve as a unique substrate for screening new enzymes. Its specific structure might allow for the discovery of novel esterases or lipases with unique substrate specificities, expanding the biocatalyst toolkit. nih.govresearchgate.netnih.gov

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental design and saving significant resources. mdpi.com For this compound, computational modeling can provide unprecedented insight.

Future research directions in this area should include:

Transition State Analysis: Employing Density Functional Theory (DFT) to calculate the potential energy surfaces for its reactions (e.g., hydrolysis, aminolysis). mdpi.com This would allow for a direct comparison of the activation barriers for the ortho- vs. para-isomers and help validate mechanistic hypotheses, such as neighboring group participation.

Photochemical Pathway Modeling: Using time-dependent DFT (TD-DFT) to model the electronic excitations and predict the photochemical cleavage pathways. This would be crucial for developing its application as a photolabile group.

Enzyme Docking and QM/MM Studies: Performing molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to model how the ester interacts with the active sites of enzymes. diva-portal.org Such studies can predict its suitability as a substrate for specific enzymes and guide protein engineering efforts to create biocatalysts with enhanced activity towards it. researchgate.netnih.gov

Table 2: Computational Approaches for Future Research

| Computational Method | Research Question | Predicted Outcome |

|---|---|---|

| DFT | What is the reaction mechanism and activation energy? | Detailed understanding of reaction pathways and rate differences. |

| TD-DFT | How does the molecule behave upon light absorption? | Prediction of photolability and design of photo-responsive systems. |

| Molecular Dynamics | How does the molecule orient itself in different environments? | Insight into solvent effects and binding conformations in enzyme active sites. |

| QM/MM | What is the detailed mechanism of enzymatic catalysis? | Atomistic view of the enzyme-substrate interaction and catalytic steps. |

Integration with Emerging Synthetic Methodologies

To unlock the full potential of this compound, its synthesis and application must be integrated with modern, enabling technologies that enhance efficiency, safety, and sustainability.

Future work should focus on:

Continuous Flow Synthesis: Adapting the synthesis of the ester to a continuous flow process. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety when dealing with nitrated compounds, and allows for straightforward scaling. nih.govnih.gov

Flow Photochemistry: Combining the potential photolability of the compound with flow reactors. This would enable precise control over irradiation time and light intensity, leading to highly efficient and selective photochemical transformations that are often difficult to achieve in batch processes. nih.gov

Chemoenzymatic Cascades: Designing multi-step synthetic sequences in a flow setup where this compound is generated and then used in a subsequent biocatalytic step, or vice-versa. researchgate.netsemanticscholar.orgscispace.com This integration minimizes purification steps and capitalizes on the respective advantages of both chemical and enzymatic catalysis.

By pursuing these future research directions, the scientific community can elevate this compound from a chemical curiosity to a valuable tool in organic synthesis, materials science, and biocatalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.